molecular formula C10H14N2O4 B12413056 (Rac)-Carbidopa-13C,d3

(Rac)-Carbidopa-13C,d3

Cat. No.: B12413056
M. Wt: 230.24 g/mol
InChI Key: TZFNLOMSOLWIDK-KQORAOOSSA-N
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Description

(Rac)-Carbidopa-13C,d3 is a labeled compound used in scientific research. It is a derivative of carbidopa, a medication commonly used in combination with levodopa to treat Parkinson’s disease. The labeling with carbon-13 and deuterium (d3) allows researchers to trace the compound in biological systems and study its pharmacokinetics and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Carbidopa-13C,d3 involves the incorporation of carbon-13 and deuterium into the carbidopa molecule. This can be achieved through various synthetic routes, including:

    Carbon-13 Labeling: The carbon-13 isotope can be introduced into the carbidopa molecule using carbon-13 labeled precursors in the synthesis process.

    Deuterium Labeling: Deuterium atoms can be incorporated by using deuterated reagents or solvents during the synthesis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using labeled precursors and reagents. The process is optimized to ensure high yield and purity of the labeled compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Carbidopa-13C,d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups in the molecule.

    Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of carbidopa quinone, while reduction can yield carbidopa alcohol.

Scientific Research Applications

(Rac)-Carbidopa-13C,d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

    Biology: Employed in metabolic studies to trace the pathways of carbidopa in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of carbidopa.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of (Rac)-Carbidopa-13C,d3 is similar to that of carbidopa. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the conversion of levodopa to dopamine. By inhibiting this enzyme, carbidopa increases the availability of levodopa in the brain, enhancing its therapeutic effects in the treatment of Parkinson’s disease.

Comparison with Similar Compounds

Similar Compounds

    Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease treatment.

    Benserazide: Another inhibitor of aromatic L-amino acid decarboxylase, used similarly to carbidopa.

    Methyldopa: A related compound used as an antihypertensive agent.

Uniqueness

(Rac)-Carbidopa-13C,d3 is unique due to its labeling with carbon-13 and deuterium, which allows for detailed tracing and analysis in research studies. This labeling provides valuable insights into the pharmacokinetics and metabolism of carbidopa, which are not possible with the unlabeled compound.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

230.24 g/mol

IUPAC Name

3,3,3-trideuterio-2-[(3,4-dihydroxyphenyl)methyl]-2-hydrazinyl(313C)propanoic acid

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/i1+1D3

InChI Key

TZFNLOMSOLWIDK-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN

Origin of Product

United States

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